3-Chloroquinolin-5-ol

説明

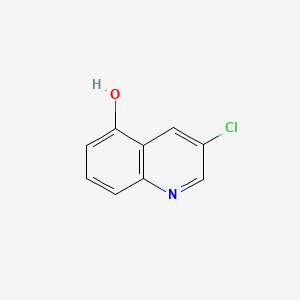

3-Chloroquinolin-5-ol is a heterocyclic aromatic compound with the molecular formula C9H6ClNO It is a derivative of quinoline, characterized by the presence of a chlorine atom at the third position and a hydroxyl group at the fifth position of the quinoline ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinolin-5-ol can be achieved through several methods. One common approach involves the chlorination of quinolin-5-ol using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of 3-Chl

生物活性

3-Chloroquinolin-5-ol is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antimalarial, and anticancer properties, supported by various research findings and data.

This compound can be characterized by its molecular formula and a molecular weight of approximately 182.62 g/mol. The presence of the chlorine atom and the hydroxyl group contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that derivatives of quinoline, including this compound, exhibit significant antimicrobial properties. A study evaluating various chloroquinoline derivatives reported that compounds with similar structures demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|---|

| This compound | S. aureus | 15.0 | <50 |

| 7-Chloroquinoline | E. coli | 12.5 | <100 |

| Cloxyquin | Mycobacterium tuberculosis | 18.0 | 0.125 |

Antimalarial Activity

The antimalarial potential of quinoline derivatives is well-documented, with this compound showing promising results in vitro against Plasmodium falciparum. Studies have reported IC50 values indicating effective antimalarial activity, suggesting that modifications in the quinoline structure can enhance efficacy .

Table 2: Antimalarial Efficacy of Quinoline Derivatives

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| This compound | 35.29 | Inhibition of heme polymerization |

| Chloroquine | 20.0 | Disruption of lysosomal function |

| New Derivative | 11.92 | Enhanced lipophilicity |

Anticancer Activity

The anticancer properties of quinoline derivatives have also been explored extensively. Research indicates that compounds like this compound exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells . The mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent study, several quinoline derivatives were screened for their anticancer activity. The results showed that this compound had a notable effect on MCF-7 cells with an IC50 value of approximately 25 µM.

Table 3: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 25 |

| New Quinoline Derivative | HeLa | 30 |

| Standard Chemotherapy Agent | MCF-7 | >50 |

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Antimicrobial : It disrupts bacterial cell wall synthesis and interferes with nucleic acid metabolism.

- Antimalarial : It inhibits the polymerization of heme into hemozoin, leading to toxic accumulation within the parasite.

- Anticancer : It induces apoptosis through mitochondrial pathways and inhibits key signaling pathways involved in cell proliferation.

科学的研究の応用

Chemical Synthesis

3-Chloroquinolin-5-ol serves as a valuable building block in organic synthesis. Its unique structure allows it to be utilized in the development of more complex heterocyclic compounds. This versatility is crucial for the synthesis of pharmaceuticals and agrochemicals.

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Antimicrobial Properties : Research has shown that this compound demonstrates significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antimicrobial agents .

- Anticancer Activity : Studies indicate that this compound has cytotoxic effects on cancer cell lines, particularly MCF-7 cells. The compound's IC50 values indicate strong selectivity toward cancer cells, suggesting that modifications to its structure could enhance its anticancer properties while minimizing toxicity to normal cells .

Industrial Applications

In addition to its biological applications, this compound is used in various industrial processes:

- Dye and Pigment Production : The compound's chemical properties make it suitable for producing dyes and pigments.

- Corrosion Inhibitors : It is also employed as a corrosion inhibitor in metal industries due to its stability and reactivity .

Antimicrobial Efficacy Study

A study synthesized several quinoline derivatives, including this compound, and tested their antimicrobial properties. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Cytotoxicity in Cancer Cells

In vitro studies demonstrated that this compound exhibited strong cytotoxicity against MCF-7 cancer cells, with IC50 values indicating effective concentration levels for therapeutic use. This selectivity suggests that further structural modifications could enhance its efficacy while reducing toxicity .

Molecular Docking Studies

Molecular docking studies have indicated that this compound binds effectively to targets such as topoisomerase IIβ and E. coli DNA gyrase B. The binding energies observed suggest strong interactions correlating with its biological activities .

Table 1: Antimicrobial Activity Data

| Compound | Strain Type | MIC (µg/ml) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.125 |

| This compound | Escherichia coli | 0.25 |

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| Normal Cells | >100 |

特性

IUPAC Name |

3-chloroquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRSDYYWGCCPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)Cl)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856841 | |

| Record name | 3-Chloroquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236162-23-4 | |

| Record name | 3-Chloro-5-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236162-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloroquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。